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Compound of Interest

Compound Name: 2-Bromo-4,5-dimethylpyridine

CAS No.: 66533-31-1

Cat. No.: B3055726

Get Quote

CAS: 81964-33-4 (Generic), 66533-31-1 (Isomer specific) Formula: C₇H₈BrN Molecular Weight:

186.05 g/mol

Executive Summary
2-Bromo-4,5-dimethylpyridine is a critical heterocyclic building block in medicinal chemistry,

particularly for the development of Vitamin B6 analogues, tyrosine kinase inhibitors, and

agrochemicals. Its structural uniqueness lies in the ortho-bromine functionality combined with a

specific dimethyl substitution pattern, enabling highly selective palladium-catalyzed cross-

couplings (Suzuki-Miyaura, Buchwald-Hartwig) at the C2 position while maintaining steric bulk

at C4 and C5.

This guide details three distinct synthetic pathways, prioritizing regioselectivity and scalability.

The Modified Sandmeyer Route is presented as the robust industrial standard, while the Direct

Lithiation Route offers a modern, atom-economical alternative.
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The synthesis of 2-bromo-4,5-dimethylpyridine poses a regioselectivity challenge due to the

presence of two methyl groups on the pyridine ring. The primary disconnection strategies

involve:

C2–Br Disconnection (Nucleophilic Substitution): Displacing a diazonium group (from an

amine) or a hydroxyl group (from a pyridone) with bromide.

C2–H Activation (Metalation): Direct deprotonation at the C2 position followed by

electrophilic bromination.

2-Bromo-4,5-dimethylpyridine

2-Amino-4,5-dimethylpyridine
(Precursor A)

Sandmeyer
(NaNO2, HBr)

3,4-Lutidine
(Starting Material)

Direct Lithiation
(n-BuLi, Br2)

Chichibabin
(NaNH2)

4,5-Dimethyl-2-pyridone
(Precursor B)

Dehydroxybromination
(POBr3)

Click to download full resolution via product page

Figure 1: Retrosynthetic connectivity showing the three primary access routes.

Route 1: The Modified Sandmeyer Sequence
(Standard)
This route is the most reliable for producing multi-gram to kilogram quantities. It relies on the

conversion of 2-amino-4,5-dimethylpyridine to the diazonium salt, which is then displaced by

bromide.
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Precursor Synthesis (Chichibabin Amination)
Note: Commercially available 2-amino-4,5-dimethylpyridine is preferred. If synthesizing from

3,4-lutidine, regioselectivity must be managed. The Chichibabin reaction of 3,4-lutidine yields a

mixture of 2-amino-4,5-dimethylpyridine (attack at C6) and 2-amino-3,4-dimethylpyridine

(attack at C2). The C6 position is sterically less hindered, favoring the desired isomer (approx.

3.5:1 ratio), but chromatographic separation is required.

Protocol: Diazotization-Bromination
Mechanism: Formation of an unstable diazonium salt followed by a radical-nucleophilic

substitution (Sandmeyer-type) using Cu(I) catalysis or simple thermal decomposition in HBr.

Reagents:

2-Amino-4,5-dimethylpyridine (1.0 equiv)

Hydrobromic acid (48% aq., 10-15 equiv)

Sodium Nitrite (1.2 equiv)

Bromine (Br₂) (3.0 equiv) or CuBr (0.5 equiv)

Step-by-Step Methodology:

Salt Formation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and

thermometer, dissolve 2-amino-4,5-dimethylpyridine in 48% HBr. Cool the mixture to -10°C

to -5°C using an ice/salt bath.

Bromine Addition: Add elemental bromine (Br₂) dropwise, maintaining the temperature below

0°C. A yellow/orange perbromide slurry will form.

Diazotization: Dropwise add a solution of NaNO₂ (in minimum water) over 45 minutes.

Critical: Keep temperature strictly < 0°C to prevent premature phenol formation.

Decomposition: Stir for 1 hour at -5°C. Then, slowly warm the mixture to room temperature?

followed by heating to 60°C for 1 hour to drive nitrogen evolution.
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Workup: Cool to 0°C. Basify with NaOH (20% aq) to pH 10-11. Extract with Dichloromethane

(DCM) (3x).

Purification: Dry organic layer over Na₂SO₄. Concentrate. Purify via silica gel

chromatography (Hexane/EtOAc 95:5) to remove any 2-pyridone byproduct.

Route 2: Regioselective Direct Lithiation (Modern)
This route utilizes "Directed Ortho Metalation" (DoM) principles. While 3,4-lutidine lacks a

strong directing group, the inherent acidity of the C6 proton (adjacent to nitrogen, less sterically

hindered than C2) allows for selective deprotonation using bulky superbases.

The Chemistry
Using a complex of n-Butyllithium (n-BuLi) and Dimethylaminoethanol (Li-DMAE) creates a

"superbase" aggregate that enhances kinetic acidity at the C6 position over the C2 position.

Protocol
Reagents:

3,4-Lutidine (1.0 equiv)

n-BuLi (2.5 M in hexanes, 1.2 equiv)

Dimethylaminoethanol (1.2 equiv) or 2-Dimethylaminoethyl chloride

Electrophile: CBr₄ (Carbon tetrabromide) or Br₂ (1.5 equiv)

Solvent: Anhydrous Hexane/THF (4:1)

Step-by-Step Methodology:

Base Preparation: In a flame-dried Schlenk flask under Argon, mix n-BuLi and

dimethylaminoethanol in hexane at -78°C to form the chelated lithium base. Stir for 30 mins

at 0°C.

Lithiation: Cool to -78°C. Add 3,4-lutidine dropwise. The solution typically turns deep

red/orange, indicating the formation of the 2-lithio-4,5-dimethylpyridine species.
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Equilibration: Stir at -78°C for 1 hour. (Avoid warming, as this may lead to thermodynamic

equilibration to the benzylic methyl positions).

Quench: Add a solution of CBr₄ (dissolved in THF) dropwise. The color will fade.

Workup: Quench with sat. NH₄Cl. Extract with Et₂O.

Result: This method typically yields the product in 60-75% yield with high regioselectivity

(>10:1 favoring C6 over C2).
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Figure 2: Reaction pathway for the regioselective lithiation of 3,4-lutidine.

Route 3: Dehydroxybromination (Pyridone Route)
If 4,5-dimethyl-2-pyridone is available (e.g., from condensation of 3-methyl-2-butanone with

ethyl formate and ammonia sources), this is the cleanest route.

Protocol:

Mix 4,5-dimethyl-2-pyridone (1 equiv) with Phosphorus Oxybromide (POBr₃) (1.5 equiv) or

PBr₅.

Heat neat or in Toluene at 100-110°C for 3-4 hours.

Pour onto ice/water (Exothermic hydrolysis of POBr₃).

Neutralize and extract. Advantage:[1][2][3] Very high purity.[4] Disadvantage: High cost of

POBr₃.
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Comparative Data Summary
Feature Sandmeyer Route Direct Lithiation Pyridone Route

Starting Material
2-Amino-4,5-

dimethylpyridine
3,4-Lutidine

4,5-Dimethyl-2-

pyridone

Reagent Cost Low Medium High (POBr₃)

Regioselectivity
High (determined by

precursor)

Moderate to High

(Temp. dependent)
Perfect

Scalability Excellent (Kg scale)
Good (requires

cryogenic cooling)
Good

Typical Yield 70-85% 60-75% 85-95%

Key Hazard
Diazonium salt

(Explosion risk)
Pyrophoric Lithiums

Corrosive Phosphorus

halides

Safety & Handling
Bromine (Br₂): Highly toxic and corrosive.[5] Use in a well-ventilated fume hood.

Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and decompose

under controlled conditions.

n-Butyllithium: Pyrophoric. Requires strict anhydrous/anaerobic technique (Schlenk line).

Waste: All aqueous waste from Sandmeyer contains copper (if CuBr used) and must be

treated as heavy metal waste.
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PubChem Compound Summary: 2-Bromo-4,5-dimethylpyridine (CID 11041435). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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